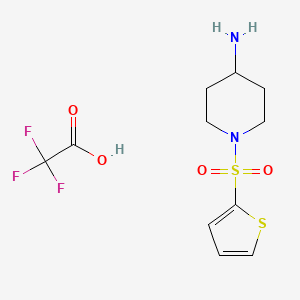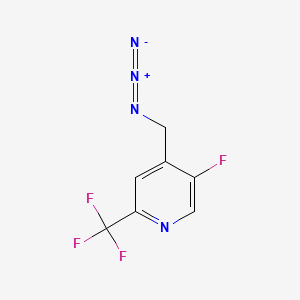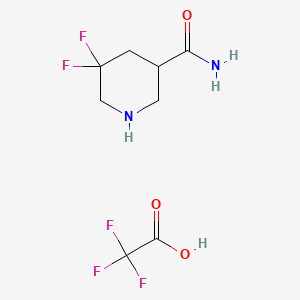![molecular formula C7H10BF3KNO B13478617 Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group, which imparts distinct reactivity and stability, making it valuable in synthetic chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide typically involves the reaction of a suitable boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. For example, the use of tetrahydrofuran as a solvent and the addition of potassium fluoride under an inert atmosphere can facilitate the formation of the trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and high throughput.
化学反応の分析
Types of Reactions
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
科学的研究の応用
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutics.
Medicine: Its derivatives are explored for potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
作用機序
The mechanism by which Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling, the trifluoroborate group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the desired product .
類似化合物との比較
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborate
Uniqueness
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide is unique due to the presence of the cyanooxan group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic effects are desired, such as in the synthesis of electronically active materials and pharmaceuticals .
特性
分子式 |
C7H10BF3KNO |
|---|---|
分子量 |
231.07 g/mol |
IUPAC名 |
potassium;(4-cyanooxan-4-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C7H10BF3NO.K/c9-8(10,11)5-7(6-12)1-3-13-4-2-7;/h1-5H2;/q-1;+1 |
InChIキー |
CMJCVAHQYRXVQX-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1(CCOCC1)C#N)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
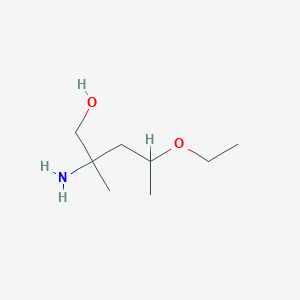
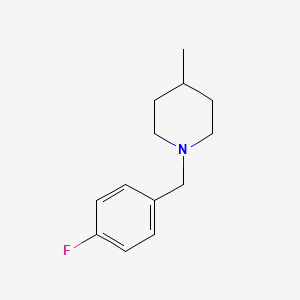

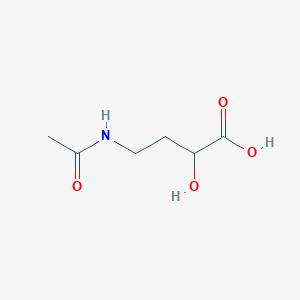
amino}acetic acid hydrochloride](/img/structure/B13478581.png)
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
